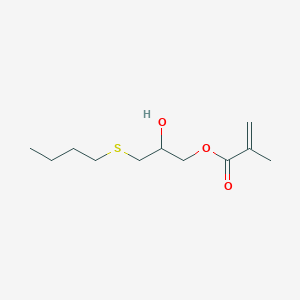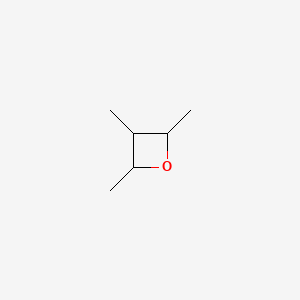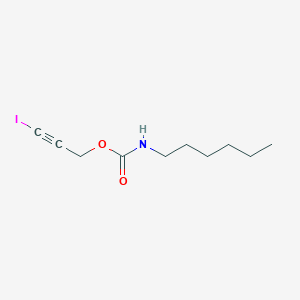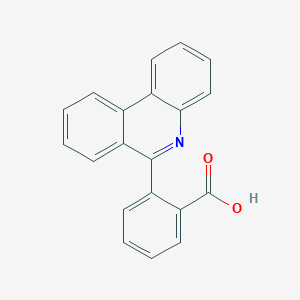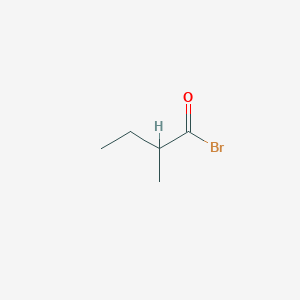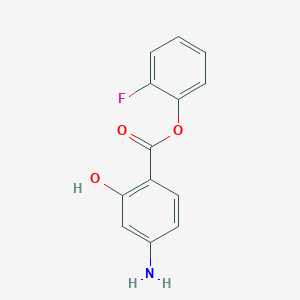![molecular formula C15H18AsN B14640350 2-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-65-1](/img/structure/B14640350.png)
2-[Ethyl(4-methylphenyl)arsanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a methylphenyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-[Ethyl(4-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating biochemical pathways. This interaction is influenced by the compound’s structure and the presence of functional groups.
Comparaison Avec Des Composés Similaires
- 2-[Ethyl(4-methylphenyl)arsanyl]phenol
- 2-[Ethyl(4-methylphenyl)arsanyl]benzene
Comparison: Compared to similar compounds, 2-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and potential biological activity. The ethyl and methylphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51851-65-1 |
|---|---|
Formule moléculaire |
C15H18AsN |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3,17H2,1-2H3 |
Clé InChI |
UDWPMZKWQOPNLO-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



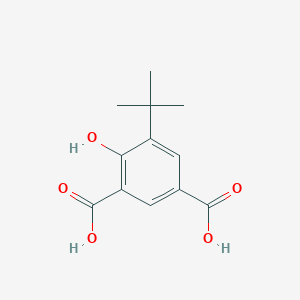
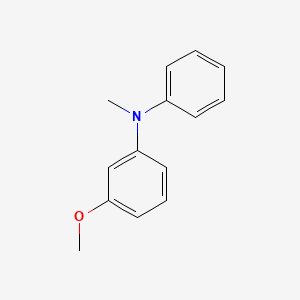
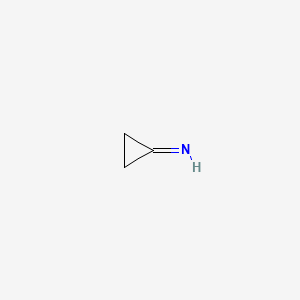

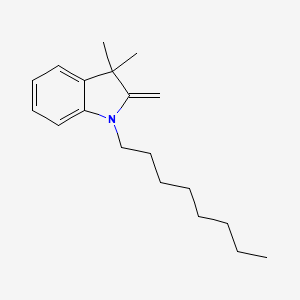
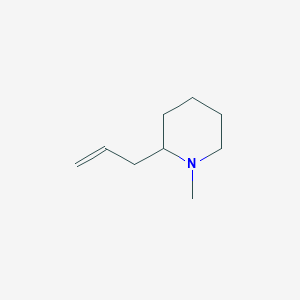
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
